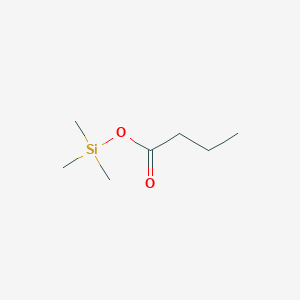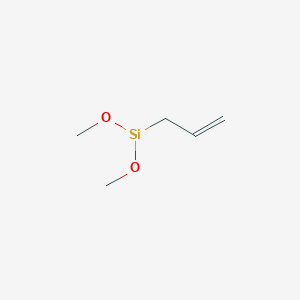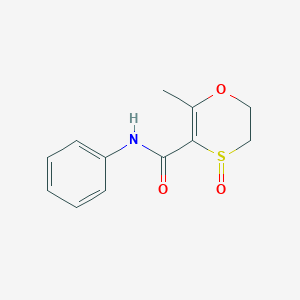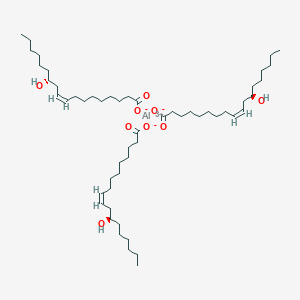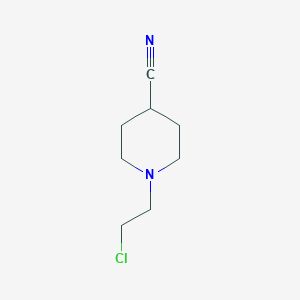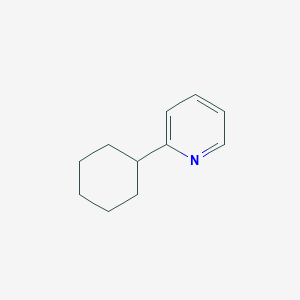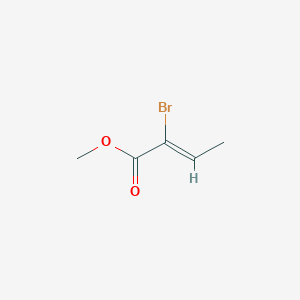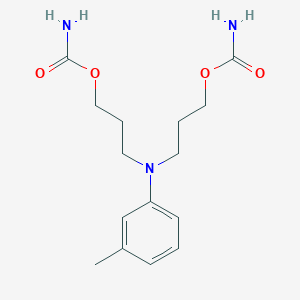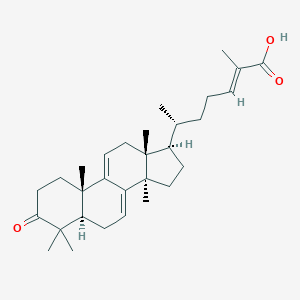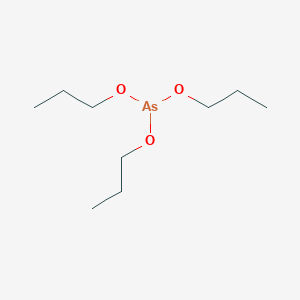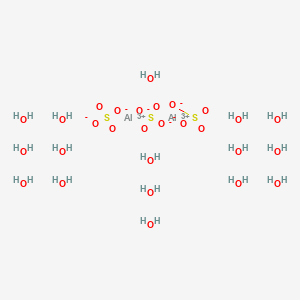
Aluminium sulfate hexadecahydrate
Overview
Description
Aluminium sulfate hexadecahydrate is a chemical compound with a complex structure and various properties that have been studied through different research approaches. The compound's morphology and crystal structure have been captured, showing a hexagonal plate-like structure consistent with the predicted morphology from the modified AE model . The detailed crystal structure of its anhydrous form has also been determined, revealing that each aluminum atom coordinates with six oxygen atoms from six sulfate tetrahedra, forming slightly distorted AlO6 octahedra .
Synthesis Analysis
The synthesis of aluminum sulfate hexadecahydrate and its related compounds involves various methods. For instance, the tridecameric aluminum polymer, which is a precursor to basic aluminum sulfate, is prepared by forced hydrolysis of Al3+ ions . Additionally, crystalline forms of aluminum sulfate with different hydration levels have been synthesized through thermal dehydration techniques . The giant polyaluminum species S-Al32 and S-K-Al13, which involve coordination by sulfate ions, have been obtained in structures that suggest a formation and evolution mechanism from smaller aluminum polycations .
Molecular Structure Analysis
The molecular structure of aluminum sulfate hexadecahydrate and related compounds has been extensively studied. The crystal structure of anhydrous aluminum sulfate has been determined, showing the orientation of SO4 tetrahedra within the unit cell and the coordination of Al atoms . The Raman microscopy study of basic aluminum sulfate at 77 K has provided insights into the vibrational modes of the sulfate group and the Al-O bonds in the Al13 Keggin structure .
Chemical Reactions Analysis
Chemical reactions involving aluminum sulfate compounds have been analyzed in various studies. The Michael addition of indoles and pyrrole to alpha,beta-unsaturated electron-deficient compounds is catalyzed by aluminum dodecyl sulfate trihydrate in water . The dehydroxylation of basic aluminum sulfate has been studied using infrared emission spectroscopy, revealing changes in the structure into an aluminum oxosulfate upon heating .
Physical and Chemical Properties Analysis
The physical and chemical properties of aluminum sulfate hexadecahydrate and its derivatives have been characterized through different techniques. Electrospray ionization mass spectrometry (ESI TOF MS) has been used to study the hydrolysis and speciation of aluminum sulfate octadecahydrate, identifying several novel polymeric species . The decomposition of two special types of anhydrous aluminum sulfate and the resultant aluminas' characteristics have been compared, showing that the morphology of sulfate affects the heat-treatment characteristics of alumina .
Scientific Research Applications
-
Water Treatment
- Summary of the application : Aluminium sulfate hexadecahydrate is commonly used in water treatment processes. It acts as a coagulating agent, promoting particle collision by neutralizing charge, which aids in the purification of drinking water and wastewater treatment plants .
- Methods of application : The compound is added to water where it forms a “floc”. As the floc settles, it removes phosphorus and particulates (including algae) from the water column by binding to it. The floc then settles on the sediment where it forms a layer that acts as a barrier to phosphorus .
- Results or outcomes : The use of aluminium sulfate hexadecahydrate in water treatment processes has been found to be effective in reducing phosphorus levels and improving water quality .
-
Synthetic Iron Aluminum Spinel Powder Body
- Summary of the application : Aluminium sulfate hexadecahydrate is used in the synthesis of iron aluminum spinel powder body .
- Methods of application : The raw materials used are Qishuihei sulfate and Aluminium Sulfate Hexadecahydrate. After boiling the oxygen, distilled water is added to the reactor, and then a few drops of kerosene are dripped in to form a layer of oil membrane and stir quickly .
-
Arsenic Immobilization
- Summary of the application : Aluminium sulfate hexadecahydrate is used to immobilize arsenic in sediments .
- Methods of application : The compound is used in dosage-series and time-series experiments to immobilize arsenic. Labile arsenic is obtained at a vertically 2.0 mm resolution .
- Results or outcomes : A “static” layer with extremely low labile arsenic concentration (minimally 0.13 mg L−1) with weak variation (< 30% RSD) formed within the top 12 mm sediment layer at the dosage of 6–12 ALS/Asmobile (kmol mol−1, Asmobile means the total mobile As in top 40 mm sediment) and on days 30–80 after amendment at the dosage of 9 ALS/Asmobile .
-
Manufacturing Dyes, Paint, and Varnish Removers
-
Gardening Growth
- Summary of the application : Aluminium sulfate hexadecahydrate is used in gardening for nurturing plants .
- Methods of application : The compound is used to lower the pH level of the soil, which helps certain types of plants to absorb nutrients more efficiently .
- Results or outcomes : The use of aluminium sulfate hexadecahydrate in gardening can result in healthier and more vibrant plants .
-
Fire Retardants
- Summary of the application : Aluminium sulfate hexadecahydrate is used in the production of fire retardants .
- Methods of application : The compound is used in the process of creating fire retardant materials. It is often combined with other chemicals to produce a fire-resistant coating for materials .
- Results or outcomes : The use of aluminium sulfate hexadecahydrate in fire retardants enhances safety by reducing the flammability of materials .
-
Crystal Modifiers
-
Manufacturing of Soaps and Detergents
- Summary of the application : Aluminium sulfate hexadecahydrate is used in the manufacturing of soaps and detergents .
- Methods of application : The compound is used in the saponification process, which is the process of making soap .
- Results or outcomes : The use of aluminium sulfate hexadecahydrate in the manufacturing of soaps and detergents can result in products with enhanced properties .
-
Solar Cells and Fuel Cells
- Summary of the application : Aluminium sulfate hexadecahydrate is used in the production of solar cells and fuel cells .
- Methods of application : Metallic ions can be dispersed utilizing suspended or coated nanoparticles and deposited utilizing sputtering targets and evaporation materials .
- Results or outcomes : The use of aluminium sulfate hexadecahydrate in the production of solar cells and fuel cells can enhance the efficiency of these devices .
Safety And Hazards
Aluminium sulfate hexadecahydrate is considered hazardous. It causes serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
dialuminum;trisulfate;hexadecahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3H2O4S.16H2O/c;;3*1-5(2,3)4;;;;;;;;;;;;;;;;/h;;3*(H2,1,2,3,4);16*1H2/q2*+3;;;;;;;;;;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYRFZAVEXQXSN-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2H32O28S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium sulfate hexadecahydrate | |
CAS RN |
16828-11-8 | |
| Record name | Sulfuric acid, aluminum salt (3:2), hexadecahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



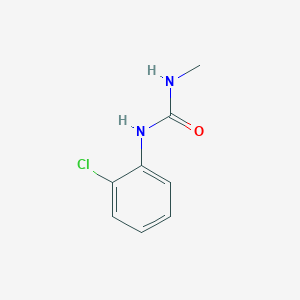
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
